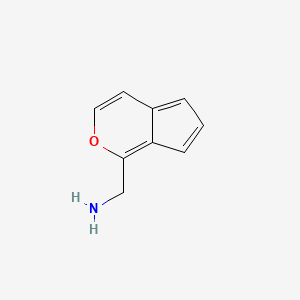
(4-Chloro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring substituted with a chlorine atom at the 4-position and a hydrazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) typically involves the reaction of 4-chloro-2(1H)-pyridinone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of pyridinone oxides.
Reduction: Formation of 4-chloro-2(1H)-pyridinone amine derivatives.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, thereby affecting cell signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone,4-bromo-,hydrazone: Similar structure with a bromine atom instead of chlorine.
2(1H)-Pyridinone,4-fluoro-,hydrazone: Similar structure with a fluorine atom instead of chlorine.
2(1H)-Pyridinone,4-methyl-,hydrazone: Similar structure with a methyl group instead of chlorine.
Uniqueness
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H10ClN3 |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
(4-chloro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine |
InChI |
InChI=1S/C5H10ClN3/c6-4-1-2-8-5(3-4)9-7/h4H,1-3,7H2,(H,8,9) |
Clave InChI |
GOVGRSMNBVQHAN-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(CC1Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)

![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)


![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)



![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)


![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)
